molecular formula C10H11F2NO3 B13902879 (3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid

(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid

Cat. No.: B13902879
M. Wt: 231.20 g/mol
InChI Key: UABOSAZLODRFLV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a difluoromethoxy-substituted phenyl ring, and a propanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto a phenyl ring, followed by the addition of an amino group and the formation of the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various reagents and catalysts. These processes often utilize ambient and biocompatible conditions to achieve high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenylpropanoic acids, depending on the specific reaction and conditions employed .

Scientific Research Applications

(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    (3R)-3-amino-3-[4-(methoxy)phenyl]propanoic acid: Similar structure but with a methoxy group instead of difluoromethoxy.

    (3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid: Similar structure but with a fluoromethoxy group instead of difluoromethoxy .

Uniqueness

The presence of the difluoromethoxy group in (3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid imparts unique chemical and biological properties, such as enhanced stability and binding affinity, compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15)/t8-/m1/s1

InChI Key

UABOSAZLODRFLV-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)OC(F)F

Origin of Product

United States

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